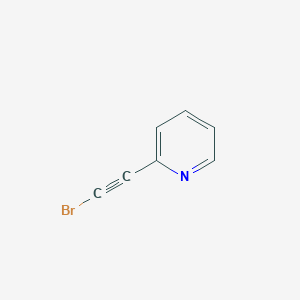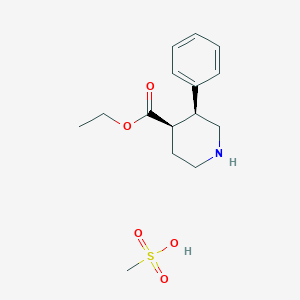
cis-Ethyl3-phenylpiperidine-4-carboxylatehclmesylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-Ethyl3-phenylpiperidine-4-carboxylatehclmesylate is a chemical compound with the molecular formula C14H20ClNO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their wide range of biological activities .
Preparation Methods
The synthesis of cis-Ethyl3-phenylpiperidine-4-carboxylatehclmesylate involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction can be catalyzed by a gold(I) complex and proceeds with the use of an iodine(III) oxidizing agent . Industrial production methods often involve the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .
Chemical Reactions Analysis
cis-Ethyl3-phenylpiperidine-4-carboxylatehclmesylate undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as iodine(III).
Reduction: Phenylsilane is commonly used to reduce the piperidinone intermediate.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Scientific Research Applications
cis-Ethyl3-phenylpiperidine-4-carboxylatehclmesylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various piperidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of cis-Ethyl3-phenylpiperidine-4-carboxylatehclmesylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to a cascade of biochemical reactions. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
cis-Ethyl3-phenylpiperidine-4-carboxylatehclmesylate can be compared with other piperidine derivatives such as:
Piperine: Found in plants of the Piperaceae family, known for its antioxidant and anticancer properties.
Evodiamine: Exhibits antiproliferation and antimetastatic effects on various types of cancers.
Matrine: Known for its biological activities, including anticancer and antimicrobial effects.
These compounds share a common piperidine nucleus but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C15H23NO5S |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
ethyl (3S,4R)-3-phenylpiperidine-4-carboxylate;methanesulfonic acid |
InChI |
InChI=1S/C14H19NO2.CH4O3S/c1-2-17-14(16)12-8-9-15-10-13(12)11-6-4-3-5-7-11;1-5(2,3)4/h3-7,12-13,15H,2,8-10H2,1H3;1H3,(H,2,3,4)/t12-,13-;/m1./s1 |
InChI Key |
NGTUZRFJXSBKRK-OJERSXHUSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCNC[C@@H]1C2=CC=CC=C2.CS(=O)(=O)O |
Canonical SMILES |
CCOC(=O)C1CCNCC1C2=CC=CC=C2.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


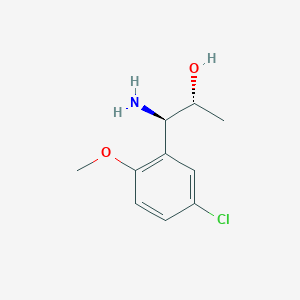


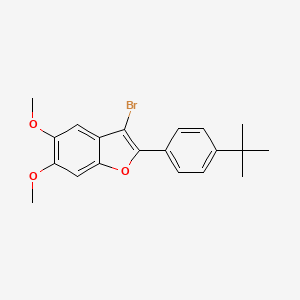

![4-Chloro-6,6-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine](/img/structure/B13051048.png)
![(1S,2R)-1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13051058.png)
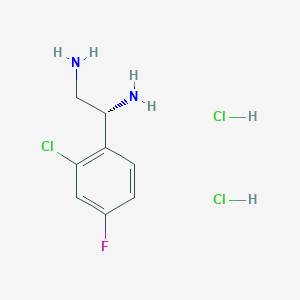
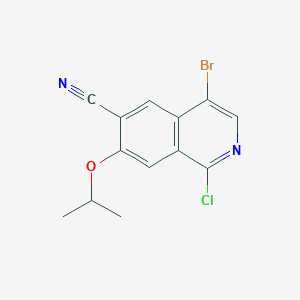
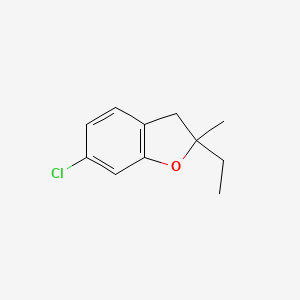
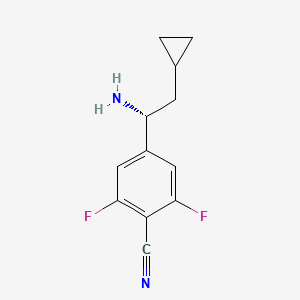
![N-(3-((2R,3S,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-fluoro-4-hydroxytetrahydrofuran-2-YL)-3H-imidazo[4,5-B]pyridin-7-YL)benzamide](/img/structure/B13051078.png)
